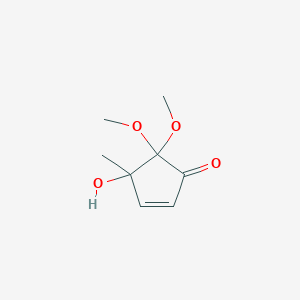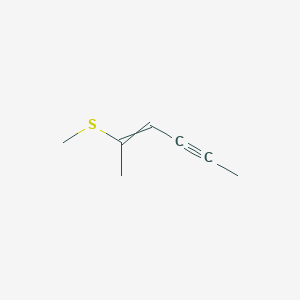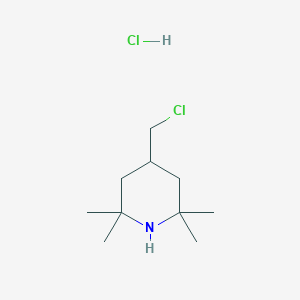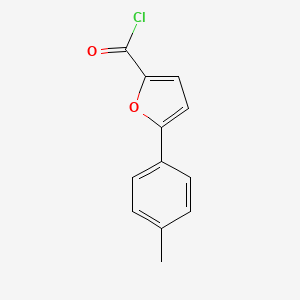![molecular formula C13H12N2O B14597204 Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]- CAS No. 59129-92-9](/img/structure/B14597204.png)
Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]- is an organic compound with the molecular formula C13H12N2O. It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by a 2-[(5-methyl-2-pyridinyl)imino]methyl group. This compound is known for its unique chemical structure, which combines the properties of both phenol and pyridine derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]- typically involves the condensation reaction between 2-hydroxybenzaldehyde and 5-methyl-2-aminopyridine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis
Wirkmechanismus
The mechanism of action of Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]- involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-4-(((4-(2-pyridinyl)-1-piperazinyl)imino)methyl)phenol: Similar structure with a methoxy group instead of a hydroxyl group.
5-(Diethylamino)-2-(((4-(2-pyridinyl)-1-piperazinyl)imino)methyl)phenol: Contains a diethylamino group, which alters its chemical properties.
Uniqueness
Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]- is unique due to its combination of phenolic and pyridine functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research fields .
Eigenschaften
CAS-Nummer |
59129-92-9 |
|---|---|
Molekularformel |
C13H12N2O |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
2-[(5-methylpyridin-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C13H12N2O/c1-10-6-7-13(14-8-10)15-9-11-4-2-3-5-12(11)16/h2-9,16H,1H3 |
InChI-Schlüssel |
WHTPNMZDYZCRIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)N=CC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14597138.png)
![N-(2-Chlorophenyl)-2-[(naphthalen-2-yl)oxy]propanamide](/img/structure/B14597143.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597152.png)





![2,2'-Disulfanediylbis[N-(4-anilinophenyl)acetamide]](/img/structure/B14597191.png)



